molecular formula C4H8O2SSn B13740377 1,3,2-Oxathiastannolan-5-one, 2,2-dimethyl- CAS No. 4117-92-4

1,3,2-Oxathiastannolan-5-one, 2,2-dimethyl-

Cat. No.: B13740377
CAS No.: 4117-92-4
M. Wt: 238.88 g/mol
InChI Key: XIDZPWZINDODBR-UHFFFAOYSA-L
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Description

2,2-Dimethyl-1,3,2-oxathiastannolan-5-one is a chemical compound that belongs to the class of organotin compounds These compounds are characterized by the presence of tin atoms bonded to carbon atoms The structure of 2,2-Dimethyl-1,3,2-oxathiastannolan-5-one includes a five-membered ring containing tin, oxygen, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1,3,2-oxathiastannolan-5-one typically involves the reaction of dimethyltin dichloride with a suitable thiol and an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

(CH3)2SnCl2+RSH+Oxidizing Agent2,2-Dimethyl-1,3,2-oxathiastannolan-5-one\text{(CH}_3\text{)}_2\text{SnCl}_2 + \text{RSH} + \text{Oxidizing Agent} \rightarrow \text{2,2-Dimethyl-1,3,2-oxathiastannolan-5-one} (CH3​)2​SnCl2​+RSH+Oxidizing Agent→2,2-Dimethyl-1,3,2-oxathiastannolan-5-one

Industrial Production Methods: In an industrial setting, the production of 2,2-Dimethyl-1,3,2-oxathiastannolan-5-one may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-1,3,2-oxathiastannolan-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert it to lower oxidation state species.

    Substitution: The tin atom in the compound can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, alkoxides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.

Scientific Research Applications

2,2-Dimethyl-1,3,2-oxathiastannolan-5-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1,3,2-oxathiastannolan-5-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.

Comparison with Similar Compounds

  • 2,2-Dioctyl-1,3,2-oxathiastannolan-5-one
  • 2,2-Dimethyl-1,3,2-oxathiastannolane

Comparison: Compared to similar compounds, 2,2-Dimethyl-1,3,2-oxathiastannolan-5-one is unique due to its specific structural features and reactivity. For instance, the presence of dimethyl groups may influence its steric and electronic properties, affecting its behavior in chemical reactions and interactions with biological targets.

Properties

CAS No.

4117-92-4

Molecular Formula

C4H8O2SSn

Molecular Weight

238.88 g/mol

IUPAC Name

2,2-dimethyl-1,3,2-oxathiastannolan-5-one

InChI

InChI=1S/C2H4O2S.2CH3.Sn/c3-2(4)1-5;;;/h5H,1H2,(H,3,4);2*1H3;/q;;;+2/p-2

InChI Key

XIDZPWZINDODBR-UHFFFAOYSA-L

Canonical SMILES

C[Sn]1(OC(=O)CS1)C

Origin of Product

United States

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